molecular formula C11H14N4O4S B2999802 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795476-84-4

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2999802
CAS RN: 1795476-84-4
M. Wt: 298.32
InChI Key: CGHQCRLHWJYBBV-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfonyl group, an azetidinyl group, and a pyrrolidinedione group.


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The imidazole ring can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could make the compound soluble in water and other polar solvents .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As a general rule, compounds containing sulfonyl groups can be irritants and should be handled with care .

Future Directions

The future directions for this compound would likely involve further studies to determine its biological activity and potential uses as a drug. Given the presence of the imidazole ring, it could be of interest in the development of new antimicrobial or anticancer drugs .

properties

IUPAC Name

1-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-13-6-9(12-7-13)20(18,19)14-4-8(5-14)15-10(16)2-3-11(15)17/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHQCRLHWJYBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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